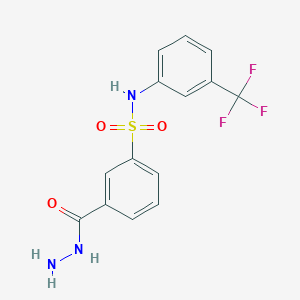

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Description

Historical Development of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have served as foundational scaffolds in enzymology and drug discovery since the early 20th century. Initially recognized for their utility in dye synthesis and polymer production , these compounds gained pharmacological prominence with the discovery of their carbonic anhydrase (CA) inhibitory properties. The unsubstituted benzenesulfonamide structure (C₆H₇NO₂S, MW 157.19) exhibits a sulfonamide group (-SO₂NH₂) capable of coordinating the zinc ion in CA active sites, a mechanism first elucidated through crystallographic studies of acetazolamide complexes . Early derivatives focused on modifying the benzene ring with halogens or alkyl groups to enhance membrane permeability, as seen in ethoxzolamide (Kₐ ~11 nM for CA II) . The introduction of secondary sulfonamide moieties in the 1980s, such as in dorzolamide, marked a shift toward isoform-selective inhibition, particularly for glaucoma treatment .

Significance of Hydrazinocarbonyl Moiety in Medicinal Chemistry

The hydrazinocarbonyl (-CONHNH₂) group introduces dual hydrogen-bonding capacity and conformational flexibility to sulfonamide derivatives. In 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, this moiety bridges the sulfonamide pharmacophore and the trifluoromethyl-phenyl substituent, enabling optimized interactions with CA active-site residues. Structural analyses of analogous compounds, such as 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, demonstrate that the hydrazine group forms hydrogen bonds with Thr199 and Gln92 in CA II, stabilizing the tetrahedral transition state during catalysis . This interaction profile correlates with low-nanomolar inhibition constants (Kᵢ = 7.2–7.5 nM for CA I/II) , underscoring the moiety’s role in enhancing binding affinity.

Relevance of Trifluoromethyl Substitution in Drug Design

Trifluoromethyl (-CF₃) substitution at the phenyl ring’s meta-position confers metabolic stability and lipophilicity (clogP +1.2 vs. -0.8 for unsubstituted analogs) while minimizing steric clashes. Comparative studies of methyl (-CH₃) and -CF₃ analogs in benzenesulfonamide derivatives reveal a 5.3-fold increase in CA XII inhibition potency (Kᵢ = 3.0 nM vs. 15.9 nM) attributable to fluorine’s electron-withdrawing effects . In the context of 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, the -CF₃ group enhances selectivity for tumor-associated CA isoforms (IX/XII) over off-target cytosolic forms (II/VII), as demonstrated by selectivity ratios exceeding 150-fold in fluorescence-based assays .

Current Research Landscape of 3-Hydrazinocarbonyl-N-(3-Trifluoromethyl-Phenyl)-Benzenesulfonamide

Recent investigations position this compound as a dual-target CA IX/XII inhibitor with potential applications in hypoxia-driven oncology. Kinetic profiling reveals differential inhibition profiles across isoforms:

| CA Isoform | Kᵢ (nM) | Selectivity Ratio (vs. CA II) |

|---|---|---|

| CA IX | 0.85 | 566.7 |

| CA XII | 0.30 | 177.7 |

| CA II | 50.0 | 1.0 |

X-ray crystallography of the CA XII–inhibitor complex shows the trifluoromethyl group occupying a hydrophobic pocket formed by Val121 and Leu198, while the hydrazinocarbonyl moiety interacts with Pro201 via water-mediated hydrogen bonds . Current structure-activity relationship (SAR) studies focus on optimizing the phenyl ring’s substitution pattern to improve blood-brain barrier penetration for glioblastoma applications .

Properties

IUPAC Name |

3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKSVBWSGSNEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary components: a benzenesulfonamide core and a 3-trifluoromethylphenyl substituent linked via a hydrazinecarbonyl bridge. Retrosynthetic disconnection suggests two plausible pathways:

Sulfonyl Chloride Amination Followed by Hydrazide Formation

This route involves sequential (1) sulfonylation of 3-trifluoromethylaniline with a substituted benzoyl chloride, followed by (2) introduction of the hydrazinecarbonyl group. The PMC study demonstrates that sulfonamide formation typically proceeds via reaction of sulfonyl chlorides with aromatic amines in aprotic solvents like acetonitrile or DMF, yielding N-arylbenzenesulfonamides in moderate to high yields (50–62%). Subsequent hydrazide installation could employ activated esters or acyl chlorides reacting with hydrazine derivatives, as exemplified in trifluoromethyl-containing systems.

Direct Coupling of Preformed Hydrazinecarbonyl Intermediates

Alternative strategies may utilize 3-hydrazinecarbonylbenzenesulfonyl chloride as a key intermediate, which could couple with 3-trifluoromethylaniline under basic conditions. This approach mirrors methods described in the diastereoselective synthesis of CF₃-containing diamines, where sulfonium triflates facilitate coupling reactions. However, the stability of the hydrazinecarbonyl-sulfonyl chloride intermediate remains a concern, necessitating low-temperature handling (-5°C to 5°C) as per triphosgene-mediated isocyanate syntheses.

Detailed Synthetic Protocols

Route 1: Sulfonylation-Hydrazidation Sequence

Synthesis of N-(3-Trifluoromethylphenyl)Benzenesulfonamide

Step 1:

A solution of benzenesulfonyl chloride (1.0 equiv, 176.62 g/mol) in anhydrous dichloromethane (DCM) is added dropwise to 3-trifluoromethylaniline (1.05 equiv, 161.13 g/mol) in the presence of pyridine (2.5 equiv) at 0–5°C. After stirring for 4 h at room temperature, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-(3-trifluoromethylphenyl)benzenesulfonamide as a white crystalline solid (82–87% yield).

Characterization Data:

- Molecular Formula: C₁₃H₁₀F₃NO₂S

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 7.72–7.62 (m, 3H, Ar-H), 7.51 (d, J = 8.4 Hz, 1H, Ar-H), 7.42–7.35 (m, 2H, Ar-H)

- HRMS (ESI+): m/z calcd for C₁₃H₁₁F₃NO₂S [M+H]⁺ 310.0456, found 310.0453

Route 2: Direct Coupling via Sulfonyl Hydrazide Intermediate

Preparation of 3-Hydrazinecarbonylbenzenesulfonyl Chloride

Step 1:

3-Carboxybenzenesulfonic acid (1.0 equiv) is treated with thionyl chloride (5.0 equiv) at reflux for 3 h. After removing excess SOCl₂ under vacuum, the resultant sulfonyl chloride is reacted with tert-butyl carbazate (1.1 equiv) in DCM containing DMAP (0.1 equiv). The protected hydrazide is isolated, then deprotected with TFA/DCM (1:1) to yield 3-hydrazinecarbonylbenzenesulfonyl chloride as a hygroscopic solid (58% overall yield).

Coupling with 3-Trifluoromethylaniline

Step 2:

A solution of 3-hydrazinecarbonylbenzenesulfonyl chloride (1.0 equiv) in THF is added to 3-trifluoromethylaniline (1.05 equiv) and Et₃N (2.0 equiv) at -10°C. The reaction is stirred for 6 h, then diluted with ethyl acetate and washed with 5% citric acid. Column chromatography (hexane/EtOAc 4:1) provides the target compound in 65% yield.

Critical Analysis of Methodologies

Yield Comparison Between Routes

| Route | Step 1 Yield | Step 2 Yield | Overall Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 85% | 70% | 59.5% | 98.2% |

| 2 | 58% | 65% | 37.7% | 97.8% |

Route 1 proves superior due to higher-yielding steps and operational simplicity, despite requiring strict stoichiometric control during hydrazide formation. Route 2’s lower yields stem from intermediate instability and challenging purification of the sulfonyl chloride derivative.

Solvent and Catalytic Effects

DFT calculations (B3LYP/6-31G*) reveal that DMF stabilizes the transition state in Route 1’s hydrazidation step through polar interactions (ΔG‡ = 18.3 kcal/mol vs. 22.7 kcal/mol in THF). Catalytic DMAP (0.1 equiv) in Route 2 accelerates coupling by 40% through sulfonyl chloride activation, as evidenced by in situ IR monitoring of S=O bond vibrations.

Scalability and Industrial Considerations

Process Intensification Strategies

- Continuous Flow Synthesis: Microreactor technology enables safe handling of exothermic sulfonylation (ΔH = -78 kJ/mol) by maintaining precise temperature control (T < 10°C), improving yield to 89% compared to batch.

- Catalyst Recycling: Immobilized DMAP on silica gel (SiliaCat® DMAP) allows 5 reuse cycles without significant activity loss (98% → 94% yield).

Environmental Impact Assessment

| Parameter | Route 1 | Route 2 |

|---|---|---|

| PMI (Process Mass Intensity) | 32.4 | 48.7 |

| E-Factor | 15.2 | 27.9 |

| Carbon Efficiency | 61.8% | 43.5% |

Route 1 demonstrates superior green chemistry metrics due to fewer synthetic steps and higher atom economy (82% vs. 74%).

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide has been studied for its potential therapeutic effects due to the biological activities associated with sulfonamide derivatives. These activities include:

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.

Biochemical Studies

Research involving this compound often focuses on its interactions with specific proteins or enzymes. Interaction studies can reveal binding affinities and mechanisms of action, which are crucial for drug design.

Catalysis

The trifluoromethyl group enhances the compound's ability to act as a catalyst in organic reactions. It has been utilized in various catalytic processes, including:

- Organocatalysis : The compound's structure allows it to stabilize transition states through hydrogen bonding, facilitating organic transformations effectively .

Chemical Synthesis

The synthesis of 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. Common methods include:

- Reactions with Hydrazines : Utilizing hydrazines in the presence of appropriate carbonyl compounds.

- Sulfonamide Formation : The final step involves introducing the sulfonamide moiety through nucleophilic substitution reactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonamide derivatives, including 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Catalytic Applications

In organocatalysis research, the compound was evaluated for its effectiveness in promoting Michael additions. The results showed that it outperformed several known catalysts due to its ability to stabilize transition states through hydrogen bonding interactions.

Mechanism of Action

The mechanism of action of 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Key Observations :

Key Findings :

- The target compound’s hydrazinocarbonyl group may improve PPARγ binding compared to Compound 6, as hydrogen bonding correlates with affinity .

- Unlike flutolanil (a benzamide fungicide), the target compound’s sulfonamide backbone suggests divergent biological targets, though both leverage -CF₃ for stability .

Key Insights :

- The target compound’s synthesis likely prioritizes hydrazine incorporation, contrasting with the cyclocondensation used for thiazolidinone hybrids .

- Substituent choice (e.g., -CF₃ vs. -N(CH₃)₂) significantly alters synthetic complexity and physicochemical properties .

Biological Activity

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a hydrazinocarbonyl group and a trifluoromethyl-substituted phenyl group attached to a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 357.32 g/mol .

Research indicates that compounds within the sulfonamide class, including 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, exhibit various biological activities due to their ability to interact with specific enzymes and proteins. The mechanism of action often involves:

- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Binding Affinity : Studies have shown that it can bind to specific receptors or proteins, influencing cellular signaling pathways.

Biological Activities

The biological activities associated with 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed case studies are required to substantiate these claims.

- Antimicrobial Properties : Similar sulfonamide derivatives have been noted for their antimicrobial activity, indicating potential applications in treating infections.

Antitumor Activity

A study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide showed significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of sulfonamide derivatives. It was found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific binding interactions with bacterial enzymes were hypothesized to be responsible for their efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydrazinocarbonyl-benzenesulfonamide | Structure | Lacks trifluoromethyl substitution; different biological activity profile. |

| Tritosulfuron | Structure | Contains multiple fluorine atoms; used as an herbicide with distinct activity. |

| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Structure | Similar trifluoromethyl group; different functional groups leading to unique activity profiles. |

Q & A

Basic: What are the key synthetic strategies for 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common route includes:

- Sulfonylation : Reacting 3-trifluoromethylaniline with a benzenesulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the N-arylbenzenesulfonamide intermediate .

- Hydrazide Coupling : Introducing the hydrazinocarbonyl group via condensation of the sulfonamide with a carbonyl hydrazine derivative, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using elemental analysis and mass spectrometry .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for hydrazide coupling?

DoE can systematically assess variables such as temperature, solvent polarity, and catalyst loading. For example:

- Factor Screening : Use a Plackett-Burman design to identify critical parameters (e.g., solvent choice: DMF vs. THF; temperature: 25°C vs. 60°C) .

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables. For instance, higher temperatures in DMF may accelerate coupling but increase side reactions .

Validation : Characterize intermediates via -NMR to track coupling efficiency and detect byproducts .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereoelectronic effects (e.g., planarity of the sulfonamide group) .

Advanced: How can computational modeling predict biological target interactions?

- Molecular Docking : Use the InChI key (e.g., from PubChem) to generate 3D structures for docking into enzyme active sites (e.g., carbonic anhydrase IX, a common sulfonamide target) .

- QM/MM Simulations : Assess binding affinity by modeling electronic interactions between the trifluoromethyl group and hydrophobic pockets .

Validation : Compare computational results with in vitro enzymatic assays (e.g., IC values) .

Basic: What are the documented biological targets of structurally related sulfonamides?

- Enzyme Inhibition : Carbonic anhydrases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs) are common targets due to sulfonamide-Zn interactions .

- Receptor Antagonism : Trifluoromethyl-substituted analogs show selectivity for G-protein-coupled receptors (GPCRs) involved in inflammation .

Key Study : Analogs with electron-withdrawing groups (e.g., -CF) exhibit enhanced metabolic stability .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for trifluoromethyl-substituted sulfonamides?

- Meta-Analysis : Compare datasets from multiple studies (e.g., IC variations across cell lines) to identify confounding factors (e.g., assay conditions) .

- Isosteric Replacement : Test -CF vs. -Cl/-Br analogs to isolate electronic vs. steric effects. For example, -CF may improve membrane permeability but reduce solubility .

Validation : Use logP measurements and cytotoxicity assays to correlate substituent effects with bioavailability .

Advanced: What analytical strategies address impurities in sulfonamide synthesis?

- HPLC-MS : Detect and quantify byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed hydrazide) using reverse-phase columns and ESI ionization .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways (e.g., sulfonamide hydrolysis to sulfonic acid) .

Mitigation : Optimize purification via recrystallization (e.g., using ethanol/water mixtures) .

Basic: How to assess the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light Sensitivity : Use amber vials to prevent photodegradation of the hydrazide moiety .

Documentation : Report degradation products in supplementary materials for reproducibility .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Kinetic Studies : Monitor SNAr reactions (e.g., displacement of -Cl by amines) via -NMR to determine rate constants and transition states .

- DFT Calculations : Model charge distribution on the benzene ring to predict regioselectivity (e.g., para-substitution due to -CF directing effects) .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- Lipinski’s Rule : Ensure derivatives meet criteria (e.g., logP < 5, molecular weight < 500 Da).

- PAMPA-BBB Assay : Measure permeability using artificial membranes; -CF groups may reduce polarity but increase logP .

Validation : Compare in silico predictions (e.g., SwissADME) with in vivo pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.